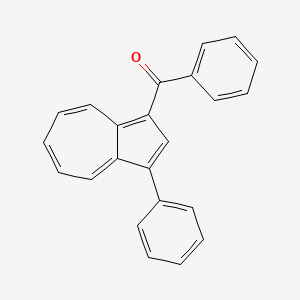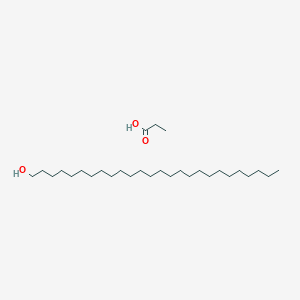
4,6-Dichloro-2-ethyl-5-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-ethyl-5-iodopyrimidine is a heterocyclic compound with the molecular formula C6H5Cl2IN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-ethyl-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-ethylpyrimidine with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-ethyl-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the halogenation pattern .
Applications De Recherche Scientifique
4,6-Dichloro-2-ethyl-5-iodopyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-ethyl-5-iodopyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5-iodopyrimidine
- 4,6-Dichloropyrimidine
- 2-Ethyl-5-iodopyrimidine
Uniqueness
4,6-Dichloro-2-ethyl-5-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
917896-50-5 |
|---|---|
Formule moléculaire |
C6H5Cl2IN2 |
Poids moléculaire |
302.92 g/mol |
Nom IUPAC |
4,6-dichloro-2-ethyl-5-iodopyrimidine |
InChI |
InChI=1S/C6H5Cl2IN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 |
Clé InChI |
IBTPVCMGKMPPBE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C(=N1)Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)


![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)

![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)


![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
